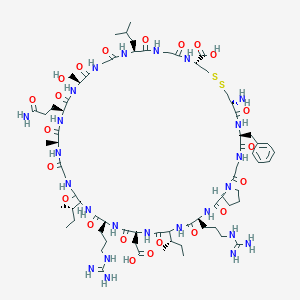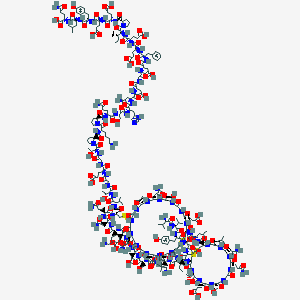
4-环己基苯磺酰氯
描述
4-Cyclohexylbenzenesulfonyl chloride is a chemical compound belonging to the category of sulfonyl chlorides, which are known for their significant role in chemical synthesis, particularly in the preparation of sulfonamide and sulfonyl derivatives. These compounds have been extensively studied due to their utility in various chemical reactions and their presence in biologically active molecules.
Synthesis Analysis
While the specific synthesis of 4-Cyclohexylbenzenesulfonyl chloride is not directly detailed in available literature, related compounds like 4-Cyano-2-methoxybenzenesulfonyl Chloride and others provide insight into common methods for synthesizing sulfonyl chlorides. These methods often involve the sulfonylation of aromatic compounds using chlorosulfonic acid or similar reagents under controlled conditions to achieve the desired sulfonyl chloride derivatives (Nagarajan & Krishnakumar, 2018).
Molecular Structure Analysis
The molecular structure of sulfonyl chlorides, including derivatives similar to 4-Cyclohexylbenzenesulfonyl chloride, can be characterized using various spectroscopic techniques. Studies have employed vibrational spectroscopy, density functional theory, and X-ray crystallography to elucidate the structural aspects, revealing details about the molecular geometry, HOMO-LUMO gaps, and other electronic properties that influence their chemical behavior (Rublova et al., 2017).
Chemical Reactions and Properties
Sulfonyl chlorides like 4-Cyclohexylbenzenesulfonyl chloride are reactive towards nucleophiles, facilitating the formation of sulfonamides, sulfones, and other sulfonate esters. This reactivity is pivotal in synthetic organic chemistry for the introduction of sulfone groups into organic molecules, offering pathways to diverse chemical structures with potential biological activity. The electrophilic character of the sulfonyl chloride group allows it to react with a variety of nucleophiles, including amines, alcohols, and phenols, under suitable conditions (Kaya et al., 2014).
科学研究应用
潜在除草剂: 氯羟基苯磺酰衍生物是一类除草剂,4-环己基苯磺酰氯属于这一类别,已经被研究其作为除草剂的潜力,特别关注其红外和核磁共振光谱特性 (Cremlyn & Cronje, 1979)。
烯烃氧化: 磺胺基取代的铁酞菁,可以与4-环己基苯磺酰氯相关联,在氧化条件下表现出显著的稳定性,使其在氧化烯烃如环己烯和苯乙烯中有用 (Işci et al., 2014)。
抗菌特性: 4-氨基苯磺酸-氯-三嗪加合物,涉及苯磺酰氯的衍生物,已被用于赋予棉织物耐久的抗菌特性 (Son et al., 2006)。
药物应用: 有关合成6I-O-(4-甲基苯磺酰)-β-环糊精的研究,表明其在药物应用中具有潜在的方法 (Novokshonov et al., 2019)。
LC-MS检测雌激素: 4-硝基苯磺酰氯已被用于液相色谱-质谱联用(LC-MS)检测生物体液中的雌激素,有助于诊断胎盘功能 (Higashi et al., 2006)。
合成化学: 苯磺酰氯可作为多功能磺化试剂,用于制备各种化合物,包括磺胺类化合物 (Raheja & Johnson, 2001)。
生物选择性分离: 4-氟苯磺酰氯已被强调为优秀的生物活化剂,可用于将生物物质共价连接到固体支持物上,具有潜在的治疗应用,如从全血中分离人类淋巴细胞亚群和从骨髓中分离肿瘤细胞 (Chang et al., 1992)。
振动光谱: 对4-氰基-2-甲氧基苯磺酰氯的分子结构、振动光谱和热力学性质的研究,为其生物学意义提供了见解 (Nagarajan & Krishnakumar, 2018)。
安全和危害
4-Cyclohexylbenzenesulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . In case of contact with skin or eyes, it’s recommended to rinse immediately with plenty of water . If inhaled, the victim should be moved to fresh air and kept at rest .
未来方向
属性
IUPAC Name |
4-cyclohexylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREMYEDHKUWVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402084 | |
| Record name | 4-cyclohexylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylbenzenesulfonyl chloride | |
CAS RN |
56354-57-5 | |
| Record name | 4-cyclohexylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B48554.png)



![2-Cyclopentyl-1H-imidazo[4,5-B]pyridine](/img/structure/B48565.png)
![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)
![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)
![3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48575.png)
![Benzo[b]perylene](/img/structure/B48583.png)

